molecular formula C18H17NO3S B2774324 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide CAS No. 2379984-63-9

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide

Cat. No. B2774324
CAS RN: 2379984-63-9
M. Wt: 327.4
InChI Key: WIWJORRTVCFTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide” is a complex organic compound that contains furan, thiophene, and amide functional groups. Thiophene-based analogs, such as this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide” is complex, containing furan, thiophene, and amide functional groups. Thiophene is a five-membered heterocycle that contains a sulfur atom . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The amide group consists of a carbonyl group (C=O) adjacent to a nitrogen atom.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, thiophene derivatives can undergo reactions such as condensation with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Future Directions

The future directions for the study of “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide” and similar compounds could involve further exploration of their synthesis, characterization, and investigation of their pharmacological activity . This could lead to the discovery of new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13(22-15-6-3-2-4-7-15)18(20)19-11-16-10-14(12-23-16)17-8-5-9-21-17/h2-10,12-13H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWJORRTVCFTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CS1)C2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.